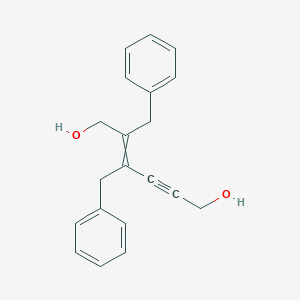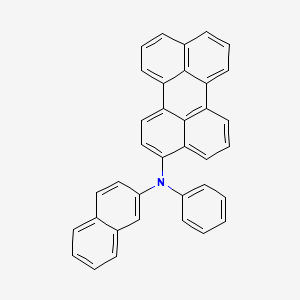
N-(Naphthalen-2-YL)-N-phenylperylen-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Naphthalen-2-YL)-N-phenylperylen-3-amine is an organic compound that belongs to the class of aromatic amines It features a naphthalene ring and a phenyl group attached to a perylene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-2-YL)-N-phenylperylen-3-amine typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2-nitronaphthalene.
Reduction of 2-Nitronaphthalene: The nitro group in 2-nitronaphthalene is reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid, yielding 2-naphthylamine.
Coupling Reaction: 2-naphthylamine is then coupled with phenylperylene under specific conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(Naphthalen-2-YL)-N-phenylperylen-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Aplicaciones Científicas De Investigación
N-(Naphthalen-2-YL)-N-phenylperylen-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of N-(Naphthalen-2-YL)-N-phenylperylen-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene derivatives: Compounds such as 2-naphthylamine and 1-naphthylamine share structural similarities with N-(Naphthalen-2-YL)-N-phenylperylen-3-amine.
Phenylperylene derivatives: Compounds like phenylperylene and its substituted derivatives also exhibit similar structural features.
Uniqueness
This compound is unique due to the combination of a naphthalene ring and a phenyl group attached to a perylene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
536761-33-8 |
|---|---|
Fórmula molecular |
C36H23N |
Peso molecular |
469.6 g/mol |
Nombre IUPAC |
N-naphthalen-2-yl-N-phenylperylen-3-amine |
InChI |
InChI=1S/C36H23N/c1-2-13-27(14-3-1)37(28-20-19-24-9-4-5-10-26(24)23-28)34-22-21-32-30-16-7-12-25-11-6-15-29(35(25)30)31-17-8-18-33(34)36(31)32/h1-23H |
Clave InChI |
JWZFOBAPSAPJRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C4=CC=C5C6=CC=CC7=C6C(=CC=C7)C8=C5C4=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


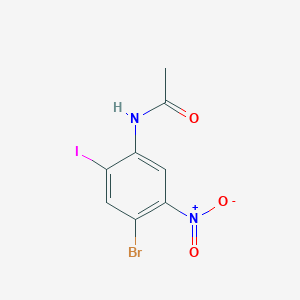
![4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol](/img/structure/B14229767.png)
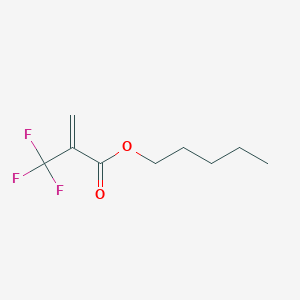
![Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14229774.png)
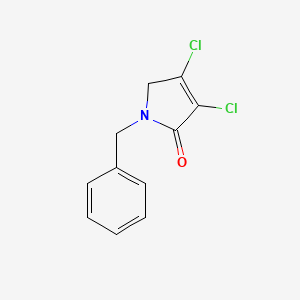

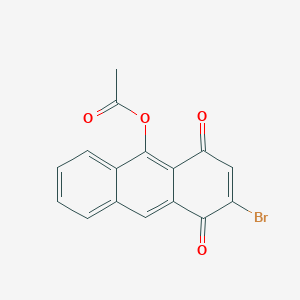
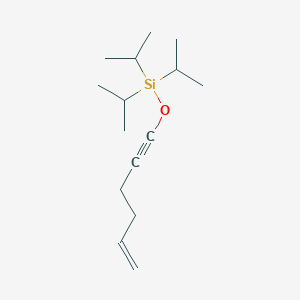
![Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14229803.png)
![Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14229804.png)
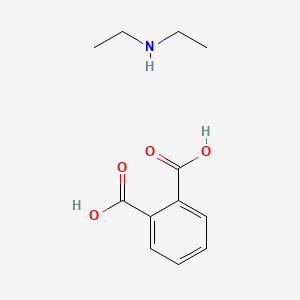
![([1,1'-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane](/img/structure/B14229819.png)
![N-[Cyano(3,4-dimethylphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14229822.png)
